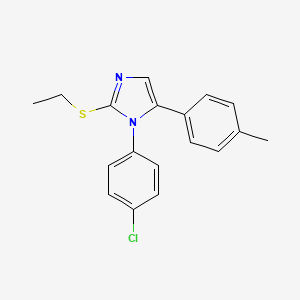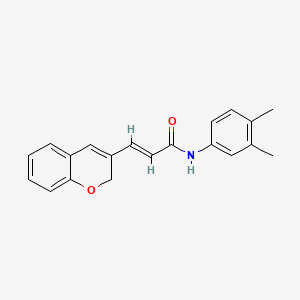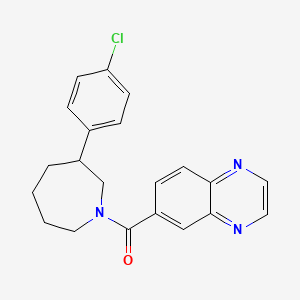
1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the family of imidazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), modulation of signaling pathways such as nuclear factor kappa B (NF-κB), and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. In addition, it has been reported to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has several advantages for lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. It also exhibits a range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Orientations Futures
There are several future directions for the study of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, particularly cancer and diabetes. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, the development of new synthetic methods and analogs of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Méthodes De Synthèse
The synthesis method of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole involves the reaction of 4-chloroaniline, ethylthiourea, and p-tolylaldehyde in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The purity and yield of the product can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-6-4-13(2)5-7-14)21(18)16-10-8-15(19)9-11-16/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQYQMBJWKFPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2932973.png)
![7-hydroxy-9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2932977.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2932978.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2932983.png)
![(3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2932984.png)




![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2932992.png)
![3-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one;hydrochloride](/img/structure/B2932995.png)